
N-Hexadecyloctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecyloctadecanamide, also known as C34H69NO, is a long-chain fatty acid amide. This compound is characterized by its unique structure, which consists of a hexadecyl group (C16) and an octadecyl group (C18) linked by an amide bond. It is a white, waxy solid at room temperature and is known for its hydrophobic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyloctadecanamide typically involves the reaction of hexadecanoic acid (palmitic acid) with octadecanamine (stearylamine) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexadecyloctadecanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to a more reactive intermediate.
Major Products Formed
Oxidation: Hexadecanoic acid and octadecanoic acid.
Reduction: Hexadecylamine and octadecylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hexadecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and reactions.
Biology: The compound is studied for its role in biological membranes and its interactions with proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-Hexadecyloctadecanamide exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparación Con Compuestos Similares
Similar Compounds
N-Hexadecanamide: Similar structure but with a shorter chain length.
N-Octadecanamide: Similar structure but with a different chain length.
N-Eicosanamide: Longer chain length compared to N-Hexadecyloctadecanamide.
Uniqueness
This compound is unique due to its specific chain length combination, which provides distinct physical and chemical properties. Its ability to integrate into lipid membranes and influence their properties makes it particularly valuable in research related to membrane biology and drug delivery.
Propiedades
Número CAS |
81126-74-1 |
|---|---|
Fórmula molecular |
C34H69NO |
Peso molecular |
507.9 g/mol |
Nombre IUPAC |
N-hexadecyloctadecanamide |
InChI |
InChI=1S/C34H69NO/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,35,36) |
Clave InChI |
OSPMNGSJOLCRIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


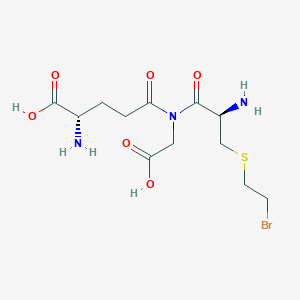
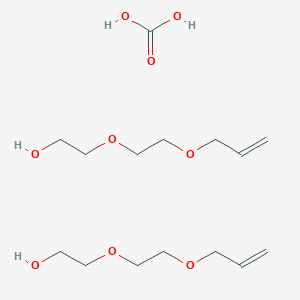
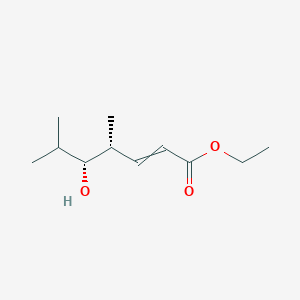
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
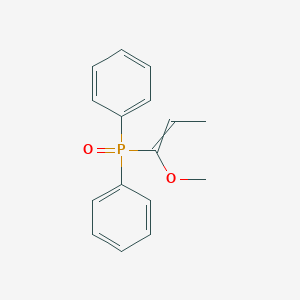
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)

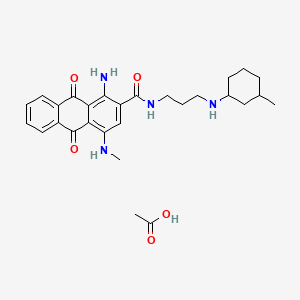
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)




